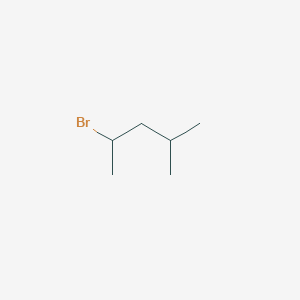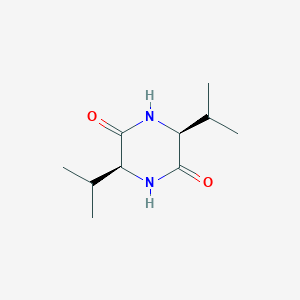
(R)-4-(Fmoc-amino)-5-phenylpentanoic acid
Vue d'ensemble
Description
®-4-(Fmoc-amino)-5-phenylpentanoic acid is a compound that belongs to the class of Fmoc-protected amino acids The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a common protecting group used in peptide synthesis
Applications De Recherche Scientifique
®-4-(Fmoc-amino)-5-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Industry: Used in the production of materials with specific properties, such as hydrogels and nanomaterials.
Mécanisme D'action
Target of Action
Fmoc-modified amino acids, in general, are known for their eminent self-assembly features .
Mode of Action
The compound, being a Fmoc-modified amino acid, possesses inherent hydrophobicity and aromaticity due to the Fmoc moiety. These properties promote the association of building blocks, leading to the formation of self-assembled structures .
Biochemical Pathways
It’s known that matrices formed by the self-assembly of fmoc-amino acids are suitable for cell spreading, migration, and proliferation . These matrices are widely used in tissue engineering and organ regeneration .
Result of Action
The self-assembled structures formed by fmoc-amino acids are known to support cell adhesion and proliferation .
Action Environment
The amino acids can form special morphologies and structures through the limitation of the Brownian motion and the template effect exerted by a confined environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Fmoc-amino)-5-phenylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out under mild conditions to ensure the selective protection of the amino group .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including ®-4-(Fmoc-amino)-5-phenylpentanoic acid, involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, often involving rigorous purification steps such as recrystallization and chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(Fmoc-amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine in DMF.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIC, or other peptide coupling reagents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include peptides and substituted derivatives of the original compound, depending on the specific reactions carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Phenylalanine: Similar in structure but lacks the additional functional groups present in ®-4-(Fmoc-amino)-5-phenylpentanoic acid.
Uniqueness
®-4-(Fmoc-amino)-5-phenylpentanoic acid is unique due to its specific structure, which includes both the Fmoc-protected amino group and the phenylpentanoic acid moiety. This combination allows for unique reactivity and applications in peptide synthesis and other fields .
Propriétés
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTVSSUIIKDXQC-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373269 | |
| Record name | (R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-74-2 | |
| Record name | (R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)







